molecular formula C26H21N5O4 B12132119 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12132119
M. Wt: 467.5 g/mol
InChI Key: UMNVMCZRPRGUMR-UHFFFAOYSA-N
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Description

2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of pyrroloquinoxalines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. The starting materials might include 1,3-benzodioxole, 4-methoxyaniline, and other intermediates. The synthesis could involve:

    Formation of the pyrroloquinoxaline core: This might be achieved through cyclization reactions.

    Functional group modifications: Introduction of the amino group and carboxamide functionality.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

    Reduction: Reduction reactions could target the carboxamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoxaline derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, pyrroloquinoxalines are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

In medicine, derivatives of this compound might be investigated for their therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.

Industry

Industrially, the compound could find applications in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-b]quinoxaline: The parent structure, known for its biological activity.

    1,3-Benzodioxole derivatives: Compounds with similar aromatic structures and potential biological activities.

    4-Methoxyphenyl derivatives: Compounds with methoxy groups that influence biological activity.

Uniqueness

What sets 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide apart is its unique combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C26H21N5O4

Molecular Weight

467.5 g/mol

IUPAC Name

2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C26H21N5O4/c1-33-17-9-7-16(8-10-17)31-24(27)22(23-25(31)30-19-5-3-2-4-18(19)29-23)26(32)28-13-15-6-11-20-21(12-15)35-14-34-20/h2-12H,13-14,27H2,1H3,(H,28,32)

InChI Key

UMNVMCZRPRGUMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC6=C(C=C5)OCO6)N

Origin of Product

United States

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